
5-氯吡嗪-2-腈
概述
描述
5-Chloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2ClN3 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 5-position and a nitrile group at the 2-position of the pyrazine ring
科学研究应用
5-Chloropyrazine-2-carbonitrile has a wide range of applications in scientific research, including:
生化分析
Biochemical Properties
5-Chloropyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pyrazine derivatives. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with mycobacterial fatty acid synthase I, where 5-Chloropyrazine-2-carbonitrile acts as an inhibitor . This interaction is crucial for its antimicrobial activity, as it disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
Cellular Effects
The effects of 5-Chloropyrazine-2-carbonitrile on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Chloropyrazine-2-carbonitrile has been shown to inhibit photosynthetic electron transport in spinach chloroplasts . This inhibition is linked to the compound’s lipophilicity, which allows it to integrate into cellular membranes and disrupt normal cellular functions.
Molecular Mechanism
At the molecular level, 5-Chloropyrazine-2-carbonitrile exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, its interaction with mycobacterial enoyl-ACP reductase (InhA) involves common binding interactions of known inhibitors . This binding disrupts the enzyme’s function, leading to the inhibition of mycolic acid synthesis and, consequently, antimicrobial activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloropyrazine-2-carbonitrile change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Chloropyrazine-2-carbonitrile remains stable under specific storage conditions, such as refrigeration . Its activity may diminish over extended periods, necessitating careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of 5-Chloropyrazine-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, high doses of 5-Chloropyrazine-2-carbonitrile can lead to cytotoxicity in certain cell lines . These dosage-dependent effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Chloropyrazine-2-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. For instance, its inhibition of mycobacterial fatty acid synthase I disrupts the synthesis of fatty acids and mycolic acids, leading to altered metabolic profiles in mycobacteria . These interactions underscore the compound’s potential as a metabolic modulator.
Transport and Distribution
Within cells and tissues, 5-Chloropyrazine-2-carbonitrile is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature facilitates its integration into cellular membranes, influencing its localization and accumulation. The compound’s distribution within tissues is critical for its biological activity, as it must reach target sites to exert its effects .
Subcellular Localization
The subcellular localization of 5-Chloropyrazine-2-carbonitrile is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, its integration into chloroplast membranes in plant cells disrupts photosynthetic electron transport, highlighting the importance of subcellular localization in its mechanism of action .
准备方法
Synthetic Routes and Reaction Conditions
One of the novel methods for the preparation of 5-Chloropyrazine-2-carbonitrile involves the regioselective chlorination of pyrazine-2-carboxamide followed by dehydration . The reaction is typically carried out in the presence of a heterogeneous copper catalyst, which facilitates the radical-ionic mechanism of the coupling process . Another method involves the chlorination of 2-aminopyrazine using N-chlorosuccinimide (NCS) in acetonitrile, followed by further reactions to introduce the nitrile group .
Industrial Production Methods
Industrial production of 5-Chloropyrazine-2-carbonitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled reaction environments to maintain consistency and efficiency .
化学反应分析
Types of Reactions
5-Chloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
作用机制
The mechanism of action of 5-Chloropyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the nature of the target . For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate .
相似化合物的比较
Similar Compounds
3-Chloropyrazine-2-carbonitrile: Similar in structure but with the chlorine atom at the 3-position.
5-Bromopyrazine-2-carbonitrile: Similar but with a bromine atom instead of chlorine.
5-Fluoropyrazine-2-carbonitrile: Similar but with a fluorine atom instead of chlorine.
Uniqueness
5-Chloropyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom at the 5-position and the nitrile group at the 2-position allows for unique interactions in chemical reactions and biological systems .
属性
IUPAC Name |
5-chloropyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYRFWMSDBGPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485516 | |
| Record name | 5-Chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36070-75-4 | |
| Record name | 5-Chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyrazine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the regioselective preparation method for 5-chloropyrazine-2-carbonitrile described in the research?
A: The research article focuses on a novel method for producing 5-chloropyrazine-2-carbonitrile from pyrazine-2-carboxamide. [] While the abstract doesn't delve into specific advantages, achieving regioselectivity in chemical synthesis is crucial. It typically leads to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
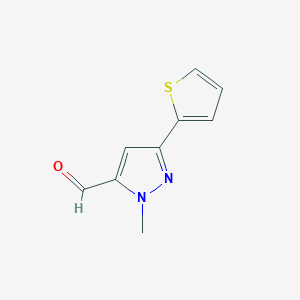
![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)
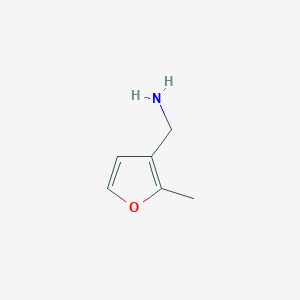
![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)
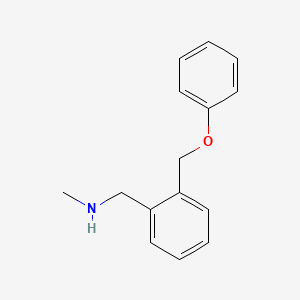

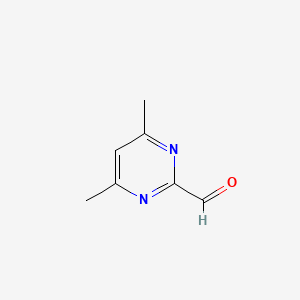
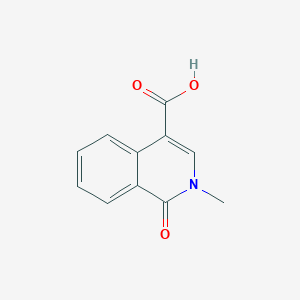
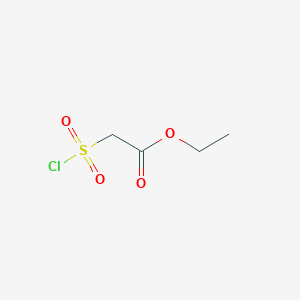
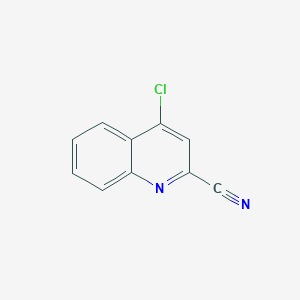
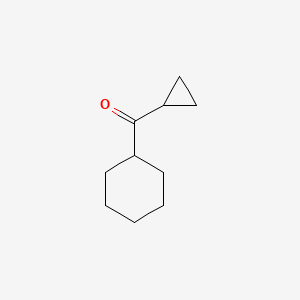
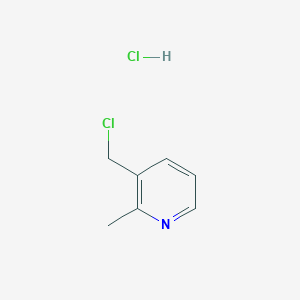
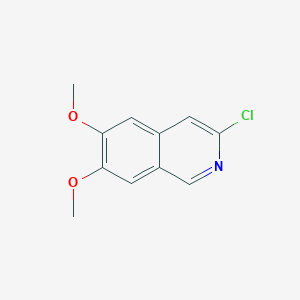
![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)
